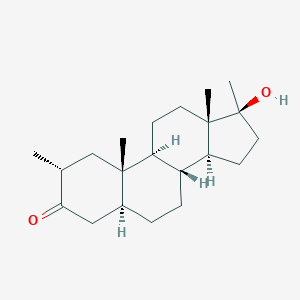
Methasterone
Overview
Description
It was first described in 1956 by Syntex Corporation during their research to discover compounds with anti-tumor properties . Methasterone gained popularity as a “designer steroid” and was marketed under the name Superdrol. It is known for its potent anabolic properties and was sold legally as a bodybuilding supplement for several years .
Mechanism of Action
Methasterone, also known as Superdrol or methyldrostanolone, is a synthetic and orally active anabolic–androgenic steroid (AAS) which was never marketed for medical use .
Target of Action
This compound primarily targets the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
The effects of this compound in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors .
Biochemical Pathways
This compound affects the androgen receptor pathway. When this compound binds to the androgen receptor, it leads to a cascade of genetic changes, affecting the expression of multiple genes, especially those involved in muscle growth and repair .
Pharmacokinetics
This compound has a bioavailability of approximately 50% . It is metabolized in the liver and has an elimination half-life of 8–12 hours . The compound is excreted in urine .
Result of Action
The binding of this compound to the androgen receptor results in increased protein synthesis and muscle growth. Several cases of liver damage due to the use of this compound have been cited in the medical literature .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as food or other drugs, can affect the absorption and metabolism of this compound. Additionally, individual factors such as age, sex, health status, and genetic makeup can also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
Methasterone interacts with various enzymes, proteins, and other biomolecules. It was transformed by two fungi, Cunninghamella blakesleeana and Macrophimina phaseclina, into six transformed products . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It shows a remarkable anti-inflammatory activity against nitric oxide (NO) production . Moreover, this compound was found to be cytotoxic for the human normal cell line (BJ), while its metabolites were identified as non-cytotoxic .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is a synthetic androstane steroid and a 17α-alkylated derivative of DHT . It binds to the same androgen receptor even more strongly than testosterone, so that its androgenic potency is about 2.5 times that of testosterone .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound urinary metabolic profiles were investigated, and a new potential biomarker for this compound misuse was discovered, which can be detected up to 10 days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Bodybuilders typically take anywhere from 10–20 mg of this compound a day, lasting 4-6 weeks . Overdose of this steroid can lead to side effects like increased blood pressure levels, acne formation on the face, bloated stomach, or other problems related to liver functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes phase I metabolism routes such as C3-reduction, C17-epimerization, oxidation at C6, C16 and/or C18 and C18-dehydration, leading to the loss of the methyl group at C18 .
Preparation Methods
Methasterone can be synthesized through various chemical routes. One method involves the transformation of epiandrosterone as a starting material. The process includes several steps:
Oxidation Reaction: Epiandrosterone is dissolved in dichloromethane, and a sodium bicarbonate aqueous solution is added.
Etherification Reduction Hydrolysis Reaction: The intermediate compound is dissolved in methanol, and p-toluenesulfonic acid is added at 20-25°C until the reaction is complete.
Debromination Reaction: The resulting compound is dissolved in dichloromethane with hydrochloric acid ethanol, and bromine is added at 10-15°C.
Chemical Reactions Analysis
Methasterone undergoes various chemical reactions, including:
Epimerization: This compound can undergo epimerization at specific carbon atoms, resulting in different stereoisomers.
Common reagents used in these reactions include sodium hypochlorite, p-toluenesulfonic acid, bromine, and methyl magnesium chloride. The major products formed from these reactions are various hydroxylated and epimerized derivatives of this compound .
Scientific Research Applications
Chemistry: Methasterone’s transformation by fungi has been explored to produce novel biologically active metabolites.
Medicine: Although this compound was initially researched for anti-tumor properties, it has not been marketed for medical use.
Comparison with Similar Compounds
Methasterone is often compared to other anabolic steroids such as:
Anadrol (Oxymetholone): Both are potent anabolic steroids, but this compound is considered stronger on a milligram-to-milligram basis.
Dianabol (Methandrostenolone): This compound and Dianabol are both used for muscle growth, but this compound does not cause water retention, making it preferable for lean muscle gains.
Drostanolone Propionate: This compound is a 17α-alkylated derivative of drostanolone, which is used medically for its anti-tumor properties.
This compound’s uniqueness lies in its potent anabolic effects without significant water retention, making it a popular choice among bodybuilders .
Properties
IUPAC Name |
(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3/t13-,14+,15-,16+,17+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWCXSMWLJFBNM-FOVYBZIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)CC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187472 | |
| Record name | Methasterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3381-88-2 | |
| Record name | Methasterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3381-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methasterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003381882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3381-88-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40490 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methasterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHASTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH88DY98MR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)
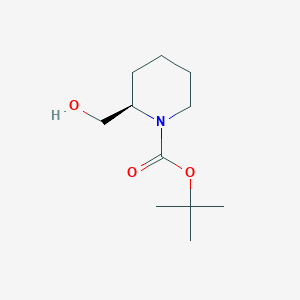
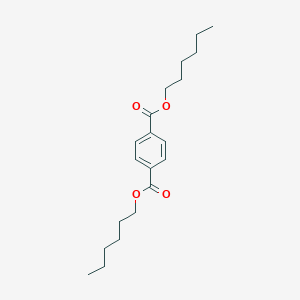
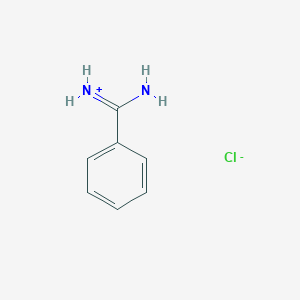
![16beta-(Acetyloxy)-3beta-[[4-O-[6-O-(beta-D-glucopyranosyl)-beta-D-glucopyranosyl]-6-deoxy-3-O-methyl-beta-D-glucop](/img/structure/B159457.png)
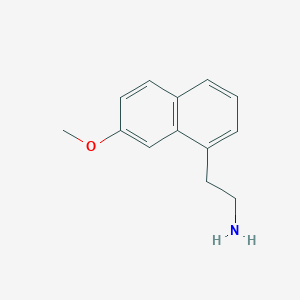
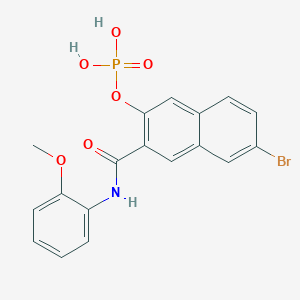
![2-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B159463.png)
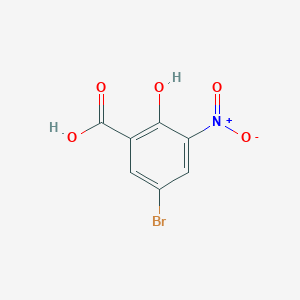
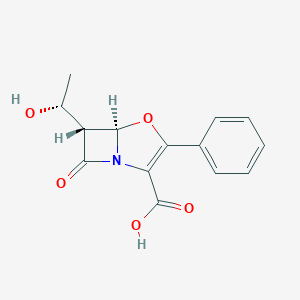
![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B159469.png)
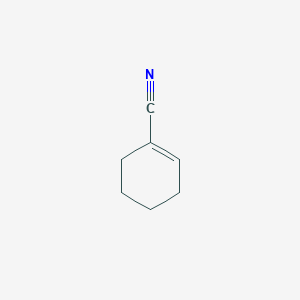
![6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde](/img/structure/B159474.png)
